

refining GLPG1837 patch clamp recording conditions for stable readings

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Compound of Interest		
Compound Name:	GLPG1837	
Cat. No.:	B607657	Get Quote

Technical Support Center: GLPG1837 Patch Clamp Recordings

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve stable patch clamp recordings when studying the CFTR potentiator **GLPG1837**.

General FAQs

Q1: What is GLPG1837 and what is its mechanism of action?

A1: **GLPG1837** is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[1][2][3] It enhances the activity of the CFTR protein, a chloride and bicarbonate channel that is defective in cystic fibrosis.[2] **GLPG1837** functions as an allosteric modulator, meaning it binds to a site on the CFTR protein distinct from the ATP-binding or pore domains.[4][5] This binding stabilizes the open state of the channel, thereby increasing the probability of the channel being open and facilitating greater ion flow.[4][5] Its mechanism is similar to that of Ivacaftor (VX-770), and evidence suggests they may compete for the same binding site.[4][5]

Q2: Which CFTR mutations are relevant for **GLPG1837** studies?



Troubleshooting & Optimization

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A2: **GLPG1837** has shown efficacy on various CFTR mutations, particularly Class III (gating) mutations and some Class IV (conductance) mutations.[2] Notable mutations where **GLPG1837** has demonstrated significant potentiation include G551D, S1251N, F508del, G178R, S549N, and R117H.[1][2][4] The EC50 values vary depending on the specific mutation being studied.[1]

Q3: What are the typical concentrations of **GLPG1837** and other reagents used in patch clamp experiments?

A3: The optimal concentrations can vary based on the experimental goals and the specific CFTR mutant. However, the following table summarizes commonly used concentration ranges.



Reagent	Typical Concentration	Purpose	Notes
GLPG1837	0.1 μM - 30 μM	CFTR Potentiator	EC50 is mutation-dependent; a dose-response curve is recommended. For G551D, a ~20-fold current increase is seen at 3 µM.[4]
ATP (MgATP)	1 mM - 5 mM	CFTR Gating	Required for channel gating. Included in the intracellular pipette solution.[5]
PKA	25 IU/mL - 200 nM	CFTR Activation	Catalytic subunit of Protein Kinase A, required for CFTR phosphorylation. Added to the intracellular solution. [5][6]
Forskolin (Fsk)	10 μΜ	CFTR Activation	Often used in whole- cell or Ussing chamber experiments to raise intracellular cAMP and activate PKA.[7][8]
Genistein (Gst)	30 μM - 50 μM	CFTR Potentiator	A general CFTR potentiator, sometimes used as a positive control.[7]
CFTRinh-172	5 μM - 10 μM	CFTR Inhibitor	Used to confirm that the observed current is specific to CFTR.[4] [7]



Troubleshooting Guide for Stable Readings

Q4: I'm not seeing any channel activity after applying GLPG1837. What could be the problem?

A4: This is a common issue that can stem from several factors. Follow this checklist:

- CFTR Phosphorylation: Ensure CFTR is adequately phosphorylated. For excised inside-out patches, the catalytic subunit of PKA must be in the intracellular solution along with ATP.[5][6]
 For whole-cell recordings, pre-incubation with an adenylyl cyclase activator like Forskolin may be necessary.[7]
- ATP Presence: CFTR gating is strictly dependent on ATP.[4] Verify that MgATP is present in your intracellular solution at a sufficient concentration (typically 1-5 mM).
- Cell Health & Expression: Confirm that the cells are healthy and expressing the CFTR mutant of interest. Poor cell health leads to unstable membranes and difficulty in forming giga-ohm seals.[9]
- Compound Viability: Ensure your GLPG1837 stock solution is properly stored (typically at -20°C or -80°C in DMSO) and has not undergone multiple freeze-thaw cycles.[1]

Q5: My giga-ohm seal is unstable and the recording is noisy. How can I improve stability?

A5: Achieving a stable, high-resistance seal is critical for high-quality recordings.

- Pipette Quality: Use freshly pulled glass pipettes with a resistance of 4-8 M Ω .[7][9] Fire-polishing the tip can help create a smoother surface for sealing.
- Solution Quality: Filter all solutions (intracellular and extracellular) on the day of the experiment using a 0.22 μm filter.[10] Ensure the osmolarity of your solutions is correctly balanced.[9][11]
- Mechanical Stability: Use an anti-vibration table and a Faraday cage to minimize mechanical and electrical noise.[12]
- Cell Condition: Only patch onto healthy, smooth-surfaced cells. Avoid cells that are overly confluent or appear damaged.[9]



Q6: The current "runs down" or decreases over time after an initial response to **GLPG1837**. What causes this?

A6: Current rundown can be frustrating. Here are potential causes:

- ATP Washout: In the whole-cell configuration, essential intracellular components can dialyze into the pipette, leading to a loss of activity. Ensure ATP concentration is maintained.[9]
- Dephosphorylation: Phosphatases present in the cell or membrane patch can dephosphorylate CFTR over time, reducing its activity. Including phosphatase inhibitors in the pipette solution can sometimes help.
- Channel Instability: Some CFTR mutants exhibit thermal instability.[7] If conducting
 experiments at physiological temperatures, this could be a factor. Performing recordings at
 room temperature may increase stability.[7]

Experimental Protocols

Protocol 1: Excised Inside-Out Patch Clamp Recording

This protocol is ideal for studying the direct effects of **GLPG1837** on CFTR channel kinetics.

- Solution Preparation:
 - Pipette (Extracellular) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 5 mM CaCl₂, 10 mM TES, pH 7.4.
 - Bath (Intracellular) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, 1 mM EGTA, pH 7.4.
 - Activating Solution: Bath solution supplemented with 1 mM MgATP and 75-200 nM PKA catalytic subunit.
- Cell Preparation: Plate cells expressing the CFTR mutant of interest onto glass coverslips 24-48 hours before the experiment.
- Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 4-8 M Ω when filled with pipette solution.



- Seal Formation: Approach a single, healthy cell and apply light suction to form a giga-ohm seal (>1 GΩ).
- Excision: Retract the pipette from the cell to excise the membrane patch into the "inside-out" configuration.
- Baseline Recording: Perfuse the patch with the standard bath solution to record a baseline with no channel activity.
- Activation: Switch the perfusion to the activating solution (containing ATP and PKA). Observe
 the appearance of CFTR channel openings. Hold the membrane potential at -50 mV or as
 required.[5]
- GLPG1837 Application: Once a stable baseline of activated CFTR activity is achieved, perfuse the patch with the activating solution containing the desired concentration of GLPG1837.
- Data Acquisition: Record the increase in channel open probability (Po). Perform a washout with the activating solution to observe the reversibility of the compound.
- Inhibition Control: At the end of the experiment, apply a CFTR-specific inhibitor (e.g., 10 μ M CFTRinh-172) to confirm the recorded currents are from CFTR.

Protocol 2: Whole-Cell Patch Clamp Recording

This configuration is useful for assessing the overall cellular response to **GLPG1837**.

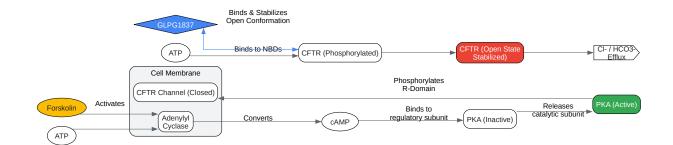
- Solution Preparation:
 - External (Bath) Solution: 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM
 HEPES, 5 mM Glucose, pH 7.4.[13]
 - Internal (Pipette) Solution: 130 mM CsCl, 0.5 mM EGTA, 1 mM MgCl₂, 5 mM MgATP, 10 mM HEPES, pH 7.2.
- Cell Preparation: As described for the excised-patch protocol.



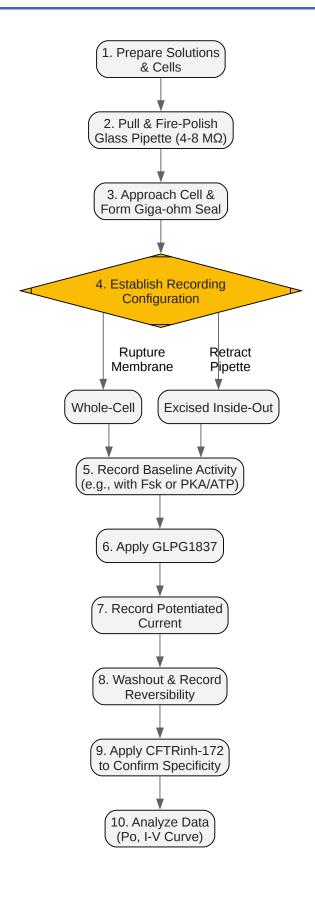
- Seal and Rupture: Form a giga-ohm seal on a selected cell. Apply further brief, strong suction to rupture the membrane patch, achieving the whole-cell configuration.[9]
- Baseline Activation: Hold the cell at -40 mV and apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments).[7][14] Perfuse the cell with an external solution containing 10 μM Forskolin to activate CFTR channels.
- **GLPG1837** Application: Once a stable baseline current is established, co-apply the desired concentration of **GLPG1837** with Forskolin in the external solution.
- Data Analysis: Record the current-voltage (I-V) relationship. The potentiation by GLPG1837
 will be observed as a significant increase in the whole-cell current amplitude.
- Washout & Inhibition: Perform a washout to check for reversibility and use a CFTR inhibitor to confirm current specificity.

Visualizations

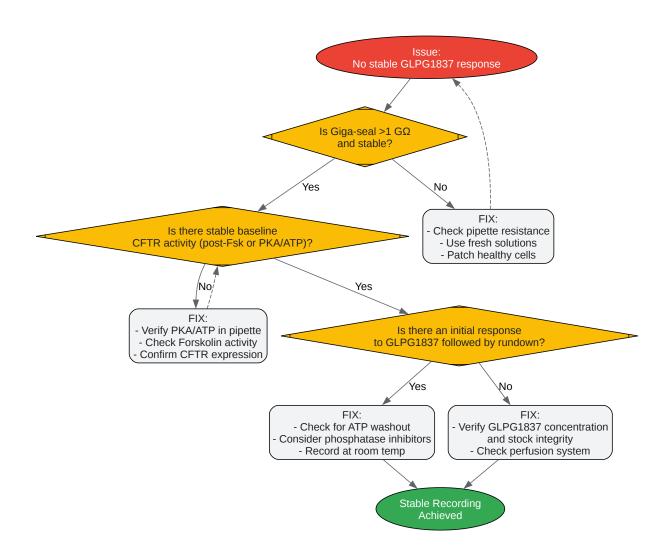












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